![molecular formula C22H18N2O3S2 B2950984 2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 880342-63-2](/img/structure/B2950984.png)
2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a chemical compound that has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound is also known as BMB-15 or BMS-15 and belongs to the class of sulfonamide derivatives. The synthesis of BMB-15 has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of BMB-15 involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is involved in regulating pH in cells, and its inhibition by BMB-15 leads to the induction of apoptosis in cancer cells. Histone deacetylase is involved in regulating gene expression, and its inhibition by BMB-15 leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMB-15 has been shown to have various biochemical and physiological effects in different studies. In cancer research, BMB-15 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, BMB-15 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BMB-15 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMB-15 in lab experiments is its ability to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using BMB-15 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on BMB-15. One future direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another future direction is to improve its solubility in water to make it more suitable for certain experiments. Additionally, further studies are needed to investigate the long-term effects of BMB-15 and its potential side effects.
Conclusion:
In conclusion, BMB-15 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The research on BMB-15 is ongoing, and further studies are needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of BMB-15 involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-(chloromethyl)benzenesulfonyl chloride and N-(4-(aminophenyl)acetamide) in the presence of a base such as triethylamine. The reaction yields BMB-15 as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BMB-15 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, BMB-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BMB-15 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BMB-15 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-7-12-19-20(13-15)28-22(24-19)16-8-10-17(11-9-16)23-21(25)14-29(26,27)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMAETQUHTXGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

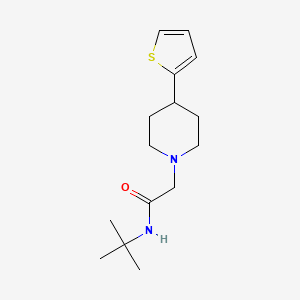
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)
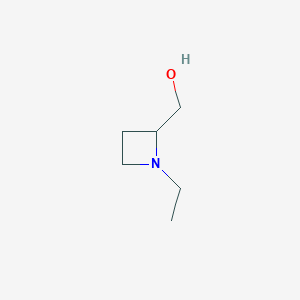
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
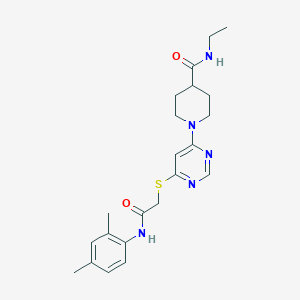

![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)
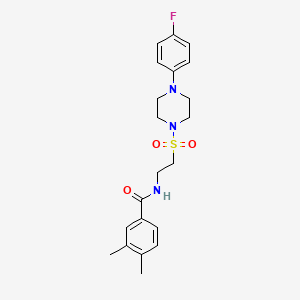
![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)
![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
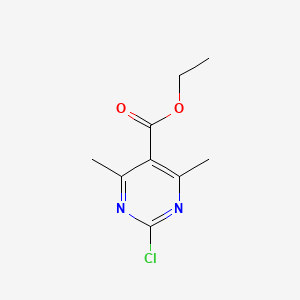
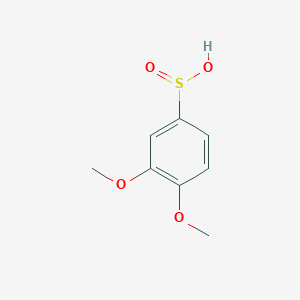
![8-{2-[(2-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2950924.png)